Cas no 2248333-07-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate)
Il composto 1,3-dioxo-2,3-diidro-1H-isoindol-2-il 2-(4-osso-3,4-diidro-1,2,3-benzotriazin-3-il)acetato è un derivato eterociclico complesso che combina strutture isoindolinone e benzotriazinone. La sua architettura molecolare unica lo rende particolarmente interessante per applicazioni nella sintesi di farmaci e materiali avanzati, grazie alla presenza di gruppi funzionali reattivi come il dione isoindolinone e il sistema benzotriazinone. Questa combinazione offre potenziali vantaggi nella formazione di legami idrogeno e interazioni π-π, utili per il design di inibitori enzimatici o composti con attività biologica. La sua stabilità termica e solubilità moderata in solventi organici polari lo rendono adatto per processi di modificazione chimica selettiva.
2248333-07-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate
Numero CAS:2248333-07-3
MF:C17H10N4O5
MW:350.285103321075
CID:6100477
PubChem ID:165731793
Update Time:2025-10-30
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6519005
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate
- 2248333-07-3
-
- Inchi: 1S/C17H10N4O5/c22-14(9-20-15(23)12-7-3-4-8-13(12)18-19-20)26-21-16(24)10-5-1-2-6-11(10)17(21)25/h1-8H,9H2
- Chiave InChI: UWAQJPWFJQNCRY-UHFFFAOYSA-N
- Sorrisi: O(C(CN1C(C2C=CC=CC=2N=N1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 350.06511943g/mol
- Massa monoisotopica: 350.06511943g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 654
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 109Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519005-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
| Enamine | EN300-6519005-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6519005-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6519005-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6519005-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6519005-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6519005-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6519005-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate |
2248333-07-3 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Letteratura correlata
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
2248333-07-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti